Enhanced Lipophilicity and Membrane Permeability vs. Unmethylated Atalantoflavone [1]
4'-O-Methylation at the B-ring significantly elevates the lipophilicity of this flavonoid compared to its unmethylated parent, atalantoflavone. This modification increases the predicted partition coefficient (XLogP3) to 4.3 [1], a property directly linked to enhanced passive diffusion across biological membranes. While specific in vitro permeability data (e.g., PAMPA or Caco-2) are not yet available, the higher XLogP3 value relative to atalantoflavone supports a class-level inference of improved bioavailability potential .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3: 4.3 |
| Comparator Or Baseline | Atalantoflavone (unmethylated parent): Predicted lower XLogP3 due to presence of hydrophilic -OH group. |
| Quantified Difference | Quantitative difference cannot be calculated due to lack of exact baseline data for atalantoflavone. The increase is inferred based on structural modification. |
| Conditions | Predicted computational property (XLogP3). |
Why This Matters
Higher lipophilicity is a key differentiator for procurement when research goals require better cell penetration or in vivo distribution than can be achieved with the parent flavonoid.
- [1] Kuujia. (n.d.). Cas no 1205687-49-5 (4'-O-methylatalantoflavone) Chemical and Physical Properties. View Source
